N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pteridin-1-yl group, which is a bicyclic ring system found in many biological compounds such as folic acid and pterins. It also contains a 3-chloro-4-methylphenyl group and a 4-fluorophenylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pteridin-1-yl group might undergo reactions with nucleophiles or electrophiles, and the phenyl groups might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Mechanism of Action
Target of Action
AKOS021695194, also known as SR-9009 , is a REV-ERB agonist . REV-ERBs are nuclear receptors that play a crucial role in maintaining the body’s circadian rhythms . They also regulate gene expression and physiological rhythms .
Mode of Action
SR-9009 acts as a REV-ERB agonist . It modulates normal metabolism processes and energy utilization in the body . It binds to both the active and exo sites of the REV-ERB receptors, prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by SR-9009 is the circadian rhythm pathway . By acting as a REV-ERB agonist, SR-9009 influences the body’s internal clock, which governs cycles of sleepiness and alertness, effectively managing various bodily functions according to a day-night cycle .
Result of Action
The molecular and cellular effects of SR-9009’s action primarily involve the modulation of the body’s circadian rhythms . This can have wide-ranging effects on various bodily functions, including sleep patterns, eating patterns, hormone release, and metabolism .
Action Environment
Environmental factors such as light and dark cycles can influence the action, efficacy, and stability of SR-9009, given its role in regulating circadian rhythms . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O3/c1-13-2-7-16(10-17(13)23)27-18(30)12-28-20-19(25-8-9-26-20)21(31)29(22(28)32)11-14-3-5-15(24)6-4-14/h2-10H,11-12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJJMGGHJNNDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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